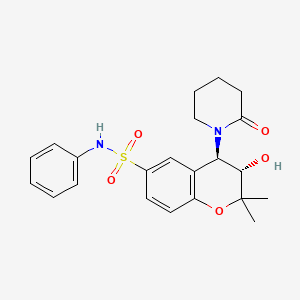

KCO912

Descripción

Propiedades

Número CAS |

185695-83-4 |

|---|---|

Fórmula molecular |

C22H26N2O5S |

Peso molecular |

430.5 g/mol |

Nombre IUPAC |

(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopiperidin-1-yl)-N-phenyl-3,4-dihydrochromene-6-sulfonamide |

InChI |

InChI=1S/C22H26N2O5S/c1-22(2)21(26)20(24-13-7-6-10-19(24)25)17-14-16(11-12-18(17)29-22)30(27,28)23-15-8-4-3-5-9-15/h3-5,8-9,11-12,14,20-21,23,26H,6-7,10,13H2,1-2H3/t20-,21+/m1/s1 |

Clave InChI |

GPTKKIOZEZUGBH-RTWAWAEBSA-N |

SMILES isomérico |

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3)N4CCCCC4=O)O)C |

SMILES canónico |

CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3)N4CCCCC4=O)O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

KCO-912; KCO 912; KCO912 |

Origen del producto |

United States |

Foundational & Exploratory

KCO912: An In-Depth Technical Guide on its Mechanism of Action in Airway Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

KCO912 is a potent and selective opener of ATP-dependent potassium (KATP) channels, demonstrating significant potential in the modulation of airway smooth muscle tone. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its effects on airway smooth muscle. It consolidates quantitative data from key studies, details relevant experimental methodologies, and visually represents the underlying signaling pathways. This document is intended to serve as a thorough resource for researchers and professionals involved in the study of respiratory pharmacology and the development of novel therapeutics for airway diseases.

Core Mechanism of Action: KATP Channel Activation

The primary mechanism of action of this compound in airway smooth muscle is the opening of ATP-sensitive potassium (KATP) channels.[1] These channels are metabolic sensors that couple the energetic state of the cell to its membrane potential. KATP channels in smooth muscle are typically hetero-octameric complexes composed of pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and regulatory sulfonylurea receptor (SUR) subunits. In vascular smooth muscle, the predominant isoform is thought to be a combination of Kir6.1 and SUR2B subunits, which is also the likely composition in airway smooth muscle.

Activation of these channels by this compound leads to an increase in potassium efflux, causing hyperpolarization of the airway smooth muscle cell membrane. This change in membrane potential moves it further away from the threshold required for the opening of voltage-gated calcium channels (VGCCs). The resulting decrease in calcium influx through VGCCs leads to a reduction in intracellular calcium concentration ([Ca2+]i), which is a critical determinant of smooth muscle contraction. The lower [Ca2+]i reduces the activation of calmodulin and myosin light chain kinase (MLCK), leading to decreased phosphorylation of the myosin light chain and ultimately, relaxation of the airway smooth muscle.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Channel Opening Potency of this compound

| Parameter | Assay | Tissue/Cell Line | Species | Value |

| pKi | [3H]P1075 specific binding inhibition | Aortic strips | Rat | 8.28 |

| pKi | [3H]glibenclamide specific binding inhibition | Aortic strips | Rat | 7.96 |

| pEC50 | Outward current induction | HEK cells transfected with Kir6.1 + SUR2B | - | 6.8 |

| pEC50 | 86Rb+ efflux induction | Aortic rings | Rat | 7.51 |

Table 2: In Vivo Efficacy of this compound in Reversing Airway Hyperreactivity (AHR)

| AHR Induction Model | Administration Route | Species | ED50 | Therapeutic Ratio* |

| Immune complexes | Intratracheal | Guinea pig | 1 µg/kg | 100 |

| Ozone | Intratracheal | Guinea pig | 0.03 µg/kg | 3333 |

| Lipopolysaccharide (LPS) | Intratracheal | Guinea pig | 0.5 µg/kg | - |

| Methacholine-induced bronchoconstriction | Inhalation | Rhesus monkey | 1.2 µg/kg | >100 |

*Therapeutic ratio is defined as the ratio of the lowest dose causing a change in blood pressure to the ED50 for reversing AHR.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.

Signaling Pathway of this compound-Induced Airway Smooth Muscle Relaxation

Caption: Signaling cascade of this compound in airway smooth muscle cells.

Experimental Workflow for Tracheal Ring Contraction Assay

Caption: Workflow for assessing this compound-induced relaxation in isolated tracheal rings.

Logical Relationship of this compound's Therapeutic Advantage

Caption: Rationale for the favorable therapeutic window of this compound.

Detailed Experimental Protocols

Isolated Guinea Pig Tracheal Ring Contraction Assay

This protocol is designed to assess the relaxant effect of this compound on pre-contracted airway smooth muscle.

-

Tissue Preparation:

-

Male Dunkin-Hartley guinea pigs (300-500 g) are sacrificed by a humane method.

-

The trachea is rapidly excised and placed in cold Krebs-Henseleit solution.

-

The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.

-

Tracheal rings are suspended between two stainless steel hooks in 10 ml organ baths.

-

-

Solutions:

-

Krebs-Henseleit Solution (mM): NaCl 118.4, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1. The solution is maintained at 37°C and continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

-

-

Experimental Procedure:

-

The mounted tracheal rings are equilibrated for 60-90 minutes under a resting tension of 1 g, with the Krebs-Henseleit solution being replaced every 15 minutes.

-

After equilibration, the tissues are contracted with a submaximal concentration of a contractile agonist (e.g., histamine or methacholine).

-

Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

-

The isometric tension of the tracheal rings is continuously recorded using a force transducer connected to a data acquisition system.

-

The relaxant response is expressed as a percentage of the pre-contraction induced by the agonist.

-

Whole-Cell Patch-Clamp Electrophysiology on Isolated Airway Smooth Muscle Cells

This protocol allows for the direct measurement of this compound-induced changes in membrane currents and potential in single airway smooth muscle cells.

-

Cell Isolation:

-

Tracheal smooth muscle is dissected and minced in a low-calcium physiological salt solution.

-

The tissue fragments are subjected to enzymatic digestion (e.g., using collagenase, papain, and elastase) to isolate single smooth muscle cells.

-

The dispersed cells are stored in a low-calcium solution at 4°C until use.

-

-

Solutions:

-

Bath Solution (extracellular, in mM): NaCl 130, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

-

Pipette Solution (intracellular, in mM): K-aspartate 130, KCl 10, MgCl2 1, EGTA 0.1, HEPES 10, ATP 1; pH adjusted to 7.2 with KOH.

-

-

Recording Procedure:

-

Isolated cells are placed in a recording chamber on the stage of an inverted microscope.

-

Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a resistance of 3-5 MΩ.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

This compound is applied to the bath solution via a perfusion system.

-

Changes in whole-cell currents are recorded in response to voltage steps or ramps. To measure changes in membrane potential, recordings are made in current-clamp mode.

-

Conclusion

This compound is a potent and selective KATP channel opener that effectively relaxes airway smooth muscle. Its mechanism of action is centered on the hyperpolarization of the cell membrane, which leads to a reduction in intracellular calcium and subsequent muscle relaxation. The high potency of this compound in the airways, particularly when administered locally, combined with a lower systemic effect, provides a favorable therapeutic window. The experimental protocols and signaling pathways detailed in this guide offer a foundational understanding for further research and development of this compound and similar compounds as potential treatments for bronchoconstrictive diseases.

References

KCO912: A Novel Therapeutic Candidate for Asthma by Attenuating Airway Hyperreactivity

For Immediate Release

[City, State] – [Date] – KCO912, a potent and selective opener of ATP-dependent potassium (K-ATP) channels, demonstrates significant promise as a therapeutic agent for asthma. Preclinical studies reveal its ability to suppress airway hyperreactivity (AHR), a key feature of asthma, at dosages that do not induce adverse cardiovascular effects, a common limitation of earlier-generation K-ATP channel openers. This technical whitepaper provides an in-depth analysis of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved signaling pathways.

Introduction to Airway Hyperreactivity and K-ATP Channels

Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction and AHR. AHR leads to exaggerated bronchoconstriction in response to various stimuli. Airway smooth muscle cells, which play a crucial role in bronchoconstriction, express K-ATP channels. The opening of these channels leads to potassium ion efflux, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the influx of calcium ions, which is essential for muscle contraction, thereby promoting bronchodilation and reducing airway responsiveness.

This compound: A Selective K-ATP Channel Opener

This compound, chemically identified as (3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-piperidinyl)-N-phenyl-2H-1-benzopyran-6-sulphonamide, has been identified as a potent and selective opener of K-ATP channels.[1] Its therapeutic potential lies in its ability to preferentially target airway smooth muscle, thus mitigating AHR without significantly impacting the cardiovascular system.[1]

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Tissue |

| pEC50 (relaxation of pre-contracted tissue) | 7.4 ± 0.1 | Guinea Pig | Trachea |

Table 2: In Vivo Efficacy of this compound in Guinea Pigs

| Administration Route | Dose | Effect on Histamine-Induced Bronchoconstriction | Effect on Mean Arterial Blood Pressure |

| Intratracheal | 30 µg/kg | Significant inhibition | No significant change |

| Intravenous | 100 µg/kg | Significant inhibition | Significant reduction |

Table 3: In Vivo Efficacy of this compound in Cynomolgus Monkeys

| Administration Route | Dose | Effect on Methacholine-Induced Airway Hyperreactivity | Effect on Heart Rate |

| Inhaled | 1 mg/mL (nebulized) | Significant suppression | No significant change |

Mechanism of Action

This compound exerts its therapeutic effect by opening K-ATP channels in the membrane of airway smooth muscle cells. This leads to a cascade of events that ultimately results in bronchodilation and reduced airway hyperreactivity.

Caption: Signaling pathway of this compound in airway smooth muscle cells.

Experimental Protocols

The following outlines the methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Tracheal Ring Assay (Guinea Pig)

-

Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised. The tracheas are cut into rings, and the epithelium is left intact.

-

Experimental Setup: Tracheal rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The tension of the rings is recorded isometrically.

-

Protocol: The tracheal rings are pre-contracted with a submaximal concentration of histamine (B1213489) (3 µM). Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve.

-

Data Analysis: The relaxant effect of this compound is expressed as a percentage of the pre-contraction induced by histamine. The pEC50 value (the negative logarithm of the molar concentration of agonist that produces 50% of the maximal possible effect) is calculated.

In Vivo Bronchoconstriction Assay (Guinea Pig)

-

Animal Preparation: Anesthetized and mechanically ventilated male Dunkin-Hartley guinea pigs are used. Bronchoconstriction is assessed by measuring changes in pulmonary inflation pressure.

-

Drug Administration: this compound is administered either intratracheally or intravenously.

-

Bronchial Challenge: Bronchoconstriction is induced by an intravenous infusion of histamine.

-

Data Analysis: The inhibitory effect of this compound on the histamine-induced increase in pulmonary inflation pressure is quantified. Cardiovascular parameters (mean arterial blood pressure and heart rate) are monitored continuously.

In Vivo Airway Hyperreactivity Assay (Cynomolgus Monkey)

-

Animal Model: Conscious male cynomolgus monkeys with a documented airway hyperreactivity to methacholine (B1211447) are used.

-

Drug Administration: this compound is administered via a nebulizer.

-

Airway Challenge: Airway responsiveness is assessed by measuring the provocative concentration of methacholine required to cause a 100% increase in pulmonary resistance (PC100).

-

Data Analysis: The effect of this compound on the methacholine PC100 is determined. Heart rate is monitored via telemetry.

Experimental Workflow Visualization

Caption: Workflow of preclinical evaluation of this compound.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound in asthma. Its potent and selective action on airway smooth muscle K-ATP channels allows for the suppression of airway hyperreactivity at doses devoid of significant cardiovascular side effects.[1] This favorable therapeutic window suggests that this compound could offer a significant advantage over existing bronchodilators and earlier K-ATP channel openers. Further clinical evaluation is warranted to establish the safety and efficacy of this compound in asthmatic patients. The promising preclinical profile of this compound led to its selection for clinical evaluation.[1]

References

Pharmacological Profile of KCO912: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KCO912, chemically identified as (3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-piperidinyl)-N-phenyl-2H-1-benzopyran-6-sulphonamide, is a potent and selective opener of ATP-dependent potassium (KATP) channels.[1] It has demonstrated significant efficacy in suppressing airways hyperreactivity (AHR) in preclinical models at doses that are devoid of cardiovascular side effects, a common limitation of earlier-generation KATP channel openers. This profile suggests its potential as a therapeutic agent for respiratory diseases such as asthma. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding affinities, in vitro and in vivo efficacy, and pharmacokinetic profile, based on available preclinical data.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a KATP channel opener. These channels are hetero-octameric protein complexes composed of inwardly rectifying potassium channel (Kir6.x) subunits and sulfonylurea receptor (SURx) subunits. By opening these channels in the plasma membrane of smooth muscle cells, this compound facilitates the efflux of potassium ions, leading to hyperpolarization of the cell membrane. This hyperpolarization inhibits the influx of calcium ions through voltage-gated calcium channels, which in turn leads to smooth muscle relaxation. In the airways, this results in bronchodilation and a reduction in hyperreactivity. This compound shows a specific interaction with the vascular KATP channel subtype, particularly involving the SUR2B subunit.[1]

Signaling Pathway

The signaling cascade initiated by this compound leading to airway smooth muscle relaxation is depicted below.

References

KCO912: A Technical Whitepaper on its Effects on Airway Hyperreactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Airway hyperreactivity (AHR) is a cardinal feature of asthma, characterized by an exaggerated bronchoconstrictor response to various stimuli. Potassium channel openers (KCOs) have been investigated as potential therapeutic agents for asthma due to their ability to relax airway smooth muscle. This technical guide provides an in-depth analysis of KCO912, a potent and selective ATP-dependent potassium (KATP) channel opener, and its effects on airway hyperreactivity. This compound, chemically identified as (3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-piperidinyl)-N-phenyl-2H-1-benzopyran-6-sulphonamide, was under development by Novartis.[1][2][3] Preclinical studies have demonstrated its efficacy in suppressing AHR in various animal models at dosages devoid of the cardiovascular side effects that have limited the clinical potential of other compounds in this class.[1][4] This document will detail the quantitative data from these studies, outline the experimental protocols used, and visualize the relevant biological pathways and experimental workflows. Although the development of this compound has been discontinued, the data from its preclinical evaluation provides valuable insights into the potential of targeting KATP channels for the treatment of respiratory diseases.[1]

Introduction to this compound and its Mechanism of Action

This compound is a small molecule that acts as an agonist of ATP-sensitive potassium (KATP) channels.[2] These channels are present in the cell membranes of various tissues, including airway smooth muscle. The opening of KATP channels leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. In airway smooth muscle cells, this hyperpolarization leads to the closure of voltage-gated calcium channels, reducing the influx of calcium and subsequently leading to muscle relaxation and bronchodilation.[5][6] this compound has shown a high affinity and selectivity for the vascular KATP channel subtype, specifically interacting with the SUR2B subunit.[1]

Quantitative Data on the Efficacy of this compound

Preclinical studies have provided quantitative data on the potent and selective action of this compound in reversing airway hyperreactivity without significant cardiovascular effects.

| Parameter | Animal Model | AHR Induction Method | This compound Administration | ED50 Value | Cardiovascular Effects | Therapeutic Ratio | Reference |

| Reversal of AHR | Guinea Pig | Immune Complexes | Intratracheal | 1 µg/kg | Changes in blood pressure only at ≥100 µg/kg | 100 | [1] |

| Reversal of AHR | Guinea Pig | Ozone | Intratracheal | 0.03 µg/kg | Changes in blood pressure only at ≥100 µg/kg | 3333 | [1] |

| Reversal of AHR | Guinea Pig | Lipopolysaccharide (LPS) | Intratracheal | 0.5 µg/kg | Not specified | Not specified | [1] |

| Inhibition of Bronchoconstriction | Rhesus Monkey (spontaneously hyperreactive) | Methacholine | Inhalation | 1.2 µg/kg | No significant effects on blood pressure or heart rate at all doses tested | >100 | [1] |

| Abolishment of AHR | Allergic Rabbit | Alternaria tenuis aerosol challenge | Inhalation | 10 µg (abolished AHR) | Not specified | Not specified | [7] |

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies to evaluate the effects of this compound on airway hyperreactivity.

Guinea Pig Model of Airway Hyperreactivity

-

Animal Model: Male Dunkin-Hartley guinea pigs.

-

Induction of AHR:

-

Immune Complex-Induced AHR: Intravenous administration of bovine serum albumin (BSA) to sensitized guinea pigs.

-

Ozone-Induced AHR: Exposure to ozone in a whole-body plethysmograph.

-

LPS-Induced AHR: Intratracheal administration of lipopolysaccharide.

-

-

Administration of this compound: Intratracheal (i.t.) administration.

-

Measurement of Airway Reactivity:

-

Airway resistance was measured using a whole-body plethysmograph.

-

Bronchoconstrictor responses were induced by intravenous histamine (B1213489).

-

-

Cardiovascular Monitoring: Blood pressure was monitored via a catheter implanted in the carotid artery.

Rhesus Monkey Model of Spontaneous Airway Hyperreactivity

-

Animal Model: Male rhesus monkeys with documented spontaneous airway hyperreactivity.

-

Administration of this compound: Inhalation via a nebulizer connected to a face mask.

-

Measurement of Airway Reactivity:

-

Pulmonary resistance and dynamic compliance were measured.

-

Bronchoconstriction was induced by inhaled methacholine.

-

-

Cardiovascular Monitoring: Blood pressure and heart rate were monitored continuously.

Allergic Rabbit Model of Airway Hyperreactivity

-

Animal Model: Rabbits immunized with Alternaria tenuis.[7]

-

Induction of AHR: Aerosol challenge with Alternaria tenuis.[7]

-

Administration of this compound: Inhalation.[7]

-

Measurement of Airway Reactivity: Airway responsiveness to histamine was measured.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the general experimental workflow used in the preclinical studies.

Caption: Proposed signaling pathway of this compound in airway smooth muscle cells.

References

- 1. KCO-912 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. KCO 912 - AdisInsight [adisinsight.springer.com]

- 3. Kco-912 | C22H26N2O5S | CID 9802761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound: a potent and selective opener of ATP-dependent potassium (K(ATP)) channels which suppresses airways hyperreactivity at doses devoid of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potassium channel openers: therapeutic potential in cardiology and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

No Publicly Available Information on KCO912

This absence of information in the public domain suggests several possibilities:

-

Internal Project Designator: KCO912 may be an internal codename for a compound within a pharmaceutical or biotechnology company that has not yet been disclosed publicly.

-

Early-Stage Research: The compound may be in a very early stage of preclinical development, with no data published in scientific journals or presented at conferences.

-

Incorrect Identifier: It is possible that "this compound" is a typographical error, and the intended compound has a different designation.

Due to the lack of available data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or visualizations related to this compound.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal or proprietary databases if they are affiliated with an organization that may be developing it. Should "this compound" be a public compound with a different name, providing the correct name would be necessary to proceed with a detailed search and analysis.

KCO912: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical structure, pharmacological properties, and experimental evaluation of the selective ATP-sensitive potassium (K-ATP) channel opener, KCO912.

This technical guide provides a detailed overview of this compound, a potent and selective ATP-sensitive potassium (K-ATP) channel opener. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of K-ATP channel modulation, particularly in the context of respiratory diseases. This document outlines the chemical identity of this compound, its mechanism of action, key pharmacological data, and the experimental methodologies used in its characterization.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-piperidinyl)-N-phenyl-2H-1-benzopyran-6-sulphonamide, is a small molecule with the chemical formula C₂₂H₂₆N₂O₅S.[1] Its chemical identity and key physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-piperidinyl)-N-phenyl-2H-1-benzopyran-6-sulphonamide |

| Molecular Formula | C₂₂H₂₆N₂O₅S |

| Molecular Weight | 430.52 g/mol |

| CAS Number | 185695-83-4 |

| SMILES | CC1(C)--INVALID-LINK--S(=O)(=O)Nc3ccccc3)N4CCCCC4=O">C@HO |

| InChI | InChI=1S/C22H26N2O5S/c1-22(2)21(26)20(24-13-7-6-10-19(24)25)17-14-16(11-12-18(17)29-22)30(27,28)23-15-8-4-3-5-9-15/h3-5,8-9,11-12,14,20-21,23,26H,6-7,10,13H2,1-2H3/t20-,21+/m1/s1 |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective opener of ATP-sensitive potassium (K-ATP) channels.[2] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[3][4] K-ATP channels couple the metabolic state of a cell to its membrane potential. Under conditions of low intracellular ATP, the channels open, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing intracellular calcium concentration and leading to smooth muscle relaxation.

This compound exerts its pharmacological effects by interacting with the SUR subunit of the K-ATP channel, specifically showing selectivity for the SUR2B subtype found in vascular and airway smooth muscle.[1][2] This interaction promotes the open state of the channel, leading to the physiological effects described above.

Pharmacological Properties

This compound has demonstrated significant potential in preclinical studies for the treatment of airway hyperreactivity, a key feature of asthma, at doses that do not elicit significant cardiovascular side effects.[2]

In Vitro Studies

| Parameter | Species/System | Value |

| pKi ([³H]P1075 binding) | Rat aortic strips | 8.28 |

| pKi ([³H]glibenclamide binding) | Rat aortic strips | 7.96 |

| pEC₅₀ (outward current) | HEK cells (Kir6.1 + SUR2B) | 6.8 |

| pEC₅₀ (⁸⁶Rb⁺ efflux) | Rat aortic rings | 7.51 |

Data sourced from Naunyn-Schmiedeberg's Archives of Pharmacology, 2002.[2]

In Vivo Studies

| Parameter | Species/Model | Value |

| ED₅₀ (reversal of immune complex-induced AHR) | Guinea pig (i.t.) | 1 µg/kg |

| ED₅₀ (reversal of ozone-induced AHR) | Guinea pig (i.t.) | 0.03 µg/kg |

| ED₅₀ (reversal of LPS-induced AHR) | Guinea pig (i.t.) | 0.5 µg/kg |

| ED₅₀ (inhibition of methacholine-induced bronchoconstriction) | Rhesus monkey (inhalation) | 1.2 µg/kg |

| Therapeutic Ratio (vs. blood pressure changes) | Guinea pig | >100 - 3333 |

| Therapeutic Ratio (vs. cardiovascular effects) | Rhesus monkey | >100 |

Data sourced from Naunyn-Schmiedeberg's Archives of Pharmacology, 2002.[2]

Pharmacokinetics

In rats administered this compound via inhalation (3 mg/kg), the compound was found to be rapidly cleared with an initial half-life of approximately 30 minutes.[1] The ratio of the area under the concentration-time curve (AUC) in the lung to that in the blood was 190, indicating a favorable therapeutic window with localized action in the airways and limited systemic exposure.[1]

Experimental Protocols

The following are generalized protocols based on the methodologies described in the primary literature for this compound. Researchers should consult the original publication for specific details.

Radioligand Binding Assays

These assays were performed to determine the binding affinity of this compound to the SUR subunit of the K-ATP channel.

Objective: To determine the pKi of this compound for the SUR2B receptor.

Materials:

-

Rat aortic strips (as a source of native vascular K-ATP channels)

-

[³H]P1075 (a radiolabeled K-ATP channel opener)

-

[³H]glibenclamide (a radiolabeled K-ATP channel blocker)

-

This compound (unlabeled)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat aortic strips in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.

-

Binding Reaction: In a reaction tube, combine the membrane preparation, the radioligand ([³H]P1075 or [³H]glibenclamide), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the pKi using the Cheng-Prusoff equation.

Airway Hyperreactivity in Guinea Pigs

This in vivo model was used to assess the ability of this compound to reverse bronchoconstriction.

Objective: To determine the ED₅₀ of this compound for the reversal of induced airway hyperreactivity.

Materials:

-

Male Dunkin-Hartley guinea pigs

-

Inducing agent (e.g., immune complexes, ozone, or lipopolysaccharide)

-

This compound for intratracheal (i.t.) administration

-

Anesthesia

-

Whole-body plethysmograph to measure airway resistance

Procedure:

-

Induction of AHR: Induce airway hyperreactivity in guinea pigs using a chosen stimulus (e.g., exposure to an aerosol of immune complexes).

-

Baseline Measurement: Measure baseline airway resistance using a whole-body plethysmograph.

-

This compound Administration: Administer varying doses of this compound intratracheally.

-

Post-treatment Measurement: Monitor airway resistance at specific time points after this compound administration.

-

Data Analysis: Determine the dose of this compound that produces a 50% reversal of the induced increase in airway resistance (ED₅₀).

Synthesis

A specific, publicly available, detailed synthesis protocol for this compound is not readily found in the primary scientific literature. Pharmaceutical companies often protect the synthesis of their lead compounds through patents, which may not always provide the level of detail required for straightforward replication in a research setting. The synthesis of a complex molecule like this compound would likely involve a multi-step process, potentially including the formation of the chromane (B1220400) core, introduction of the sulfonamide group, and stereoselective installation of the hydroxyl and piperidinyl moieties.

Conclusion

This compound is a promising preclinical candidate that demonstrates potent and selective opening of K-ATP channels, leading to the effective suppression of airway hyperreactivity in animal models without significant cardiovascular side effects. Its pharmacological profile suggests that it could be a valuable tool for further research into the role of K-ATP channels in respiratory diseases and potentially serve as a lead compound for the development of novel anti-asthmatic therapies. The data presented in this guide provide a solid foundation for researchers to understand the key characteristics of this compound and to design further experiments to explore its therapeutic potential.

References

- 1. KCO-912 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound: a potent and selective opener of ATP-dependent potassium (K(ATP)) channels which suppresses airways hyperreactivity at doses devoid of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacology of ATP-Sensitive K+ Channels (KATP) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of the Potassium Channel Opener KC 399 on Bronchoconstriction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of KC 399, a novel potassium channel opener, on bronchoconstriction. It consolidates quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to support research and development in respiratory therapeutics.

Executive Summary

KC 399 is a potent and long-acting bronchodilator that has demonstrated significant efficacy in preclinical in vivo models of bronchoconstriction. Its mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in airway smooth muscle cells, leading to hyperpolarization and subsequent relaxation. This guide summarizes the key quantitative data from in vivo studies, provides detailed experimental methodologies for inducing and measuring bronchoconstriction in guinea pig models, and illustrates the underlying signaling pathway and experimental workflows.

Quantitative Data Summary

The in vivo bronchodilator effects of KC 399 have been quantified in guinea pig models, primarily utilizing histamine- and antigen-induced bronchoconstriction. The following tables summarize the key findings, comparing the efficacy of KC 399 with other bronchodilators.

Table 1: Potency of KC 399 in Inhibiting Histamine-Induced Bronchoconstriction in Anesthetized Guinea Pigs (Intravenous Administration)

| Compound | ED₅₀ (µg/kg) | Relative Potency vs. BRL 38227 | Relative Potency vs. Salbutamol |

| KC 399 | 2.6 | ~13x more potent | ~4x less potent |

| BRL 38227 (Lemakalim) | 34.0 | 1 | - |

| Salbutamol | 0.7 | - | 1 |

Table 2: Duration of Action of KC 399 Following Intravenous Administration in Anesthetized Guinea Pigs

| Compound | Dose (µg/kg) | Duration of Bronchodilator Action |

| KC 399 | 10 | > 30 minutes |

| BRL 38227 (Lemakalim) | 100 | < 10 minutes |

| Salbutamol | 3 | < 10 minutes |

Table 3: Efficacy of Inhaled KC 399 in Histamine-Induced Bronchoconstriction in Anesthetized Guinea Pigs

| Compound | Concentration (mg/mL) | Effect |

| KC 399 | 0.001 - 0.03 | Potent and prolonged bronchodilation |

| BRL 38227 (Lemakalim) | 0.3 - 1.0 | Less potent than KC 399 |

Table 4: Efficacy of Oral KC 399 in Preventing Histamine-Induced Asphyxic Collapse in Conscious Guinea Pigs

| Compound | Effective Dose (mg/kg) |

| KC 399 | 0.03 |

| BRL 38227 (Lemakalim) | 1.0 |

| Salbutamol | 3.0 |

Table 5: Efficacy of Inhaled KC 399 in Antigen-Induced Bronchoconstriction in Anesthetized, Sensitized Guinea Pigs

| Compound | Concentration (µg/mL) | Effect |

| KC 399 | 30 and 100 | Prevention of bronchoconstriction |

Signaling Pathway of KC 399 in Airway Smooth Muscle

KC 399 exerts its bronchodilatory effect by activating ATP-sensitive potassium (K-ATP) channels on the plasma membrane of airway smooth muscle cells. This activation triggers a signaling cascade that leads to muscle relaxation.

Experimental Protocols

The following sections provide detailed methodologies for the key in vivo experiments used to evaluate the effects of KC 399 on bronchoconstriction.

Histamine-Induced Bronchoconstriction in Anesthetized Guinea Pigs

This model is used to assess the direct protective effect of a compound against a known bronchoconstrictor.

Detailed Steps:

-

Animal Model: Male Hartley guinea pigs (300-500 g) are commonly used.

-

Anesthesia: Animals are anesthetized, for example, with an intraperitoneal injection of sodium pentobarbital (B6593769) (50 mg/kg).

-

Surgical Preparation: A tracheostomy is performed, and the animal is connected to a small animal ventilator. The jugular vein is cannulated for intravenous drug administration.

-

Measurement of Bronchoconstriction: Airway resistance is measured using a suitable data acquisition system connected to the ventilator.

-

Drug Administration: KC 399 or a vehicle control is administered intravenously, by inhalation (via a nebulizer connected to the ventilator's air intake), or orally at predetermined doses.

-

Histamine Challenge: A bolus of histamine (e.g., 5-10 µg/kg, i.v.) is administered to induce a significant and reproducible increase in airway resistance.

-

Data Analysis: The peak increase in airway resistance following the histamine challenge is measured. The percentage inhibition of the bronchoconstrictor response by KC 399 is calculated by comparing the response in treated animals to that in vehicle-treated controls.

Antigen-Induced Bronchoconstriction in Sensitized Guinea Pigs

This model mimics an allergic asthma-like response and is used to evaluate the efficacy of a compound in a more disease-relevant context.

The Selective Action of KCO912 on ATP-Sensitive Potassium Channels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP-sensitive potassium (KATP) channels are crucial mediators linking cellular metabolic states to electrical activity in a variety of tissues. These channels are hetero-octameric complexes composed of a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. Different combinations of these subunits give rise to KATP channels with distinct tissue distributions and pharmacological properties. For instance, pancreatic β-cells predominantly express Kir6.2/SUR1, cardiac muscle expresses Kir6.2/SUR2A, and vascular smooth muscle expresses Kir6.1/SUR2B. This diversity allows for the targeted development of drugs that can selectively modulate channel activity in specific tissues.

KCO912, a benzopyran derivative, has emerged as a potent and selective opener of KATP channels. Its selectivity, particularly for vascular KATP channels, makes it a compound of interest for therapeutic applications where vasodilation is desired without significantly impacting pancreatic or cardiac function. This technical guide provides an in-depth analysis of the selectivity of this compound for KATP channels, presenting key quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathways.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound is primarily directed towards the vascular KATP channel subtype, which is composed of the Kir6.1 and SUR2B subunits. This selectivity has been quantified through various in vitro assays, including radioligand binding studies and functional assays measuring ion efflux and channel currents.

| Parameter | K(ATP) Channel Subtype | Value | Assay | Reference |

| pKi | Native vascular (rat aorta) | 8.28 | [3H]P1075 Competition Binding | [1] |

| pKi | Native vascular (rat aorta) | 7.96 | [3H]glibenclamide Competition Binding | [1] |

| pEC50 | Recombinant vascular (Kir6.1 + SUR2B) | 6.8 | Whole-cell outward current in HEK cells | [1] |

| pEC50 | Native vascular (rat aortic rings) | 7.51 | 86Rb+ Efflux | [1] |

Table 1: Quantitative data on the interaction of this compound with vascular K(ATP) channels.

Experimental Protocols

A thorough understanding of the selectivity of this compound is built upon rigorous experimental methodologies. The following sections detail the core protocols used to characterize the interaction of this compound with KATP channels.

Radioligand Binding Assay ([3H]P1075 Competition)

This assay is used to determine the binding affinity of this compound to the KATP channel by measuring its ability to compete with a known radiolabeled KATP channel opener, [3H]P1075.

Protocol:

-

Membrane Preparation:

-

Isolate tissues (e.g., rat aorta) or harvest cells expressing the KATP channel subtype of interest.

-

Homogenize the tissue or cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of the radioligand ([3H]P1075, typically in the low nanomolar range).

-

Add varying concentrations of the unlabeled competitor (this compound).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled KATP channel opener.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

86Rb+ Efflux Assay

This functional assay measures the activity of KATP channels by quantifying the efflux of the potassium surrogate ion, 86Rb+, from cells.

Protocol:

-

Cell Culture and Loading:

-

Culture cells expressing the KATP channel of interest (e.g., rat aortic rings or HEK293 cells transfected with Kir6.1/SUR2B).

-

Load the cells with 86Rb+ by incubating them in a loading buffer containing the radioisotope for a defined period (e.g., 2-3 hours).

-

-

Efflux Measurement:

-

Wash the cells with a non-radioactive buffer to remove extracellular 86Rb+.

-

Initiate the efflux by adding a buffer containing varying concentrations of the KATP channel opener (this compound).

-

Collect the supernatant at specific time intervals.

-

At the end of the experiment, lyse the cells to determine the remaining intracellular 86Rb+.

-

-

Quantification:

-

Measure the radioactivity in the collected supernatant and the cell lysate using a scintillation counter.

-

Calculate the rate of 86Rb+ efflux for each concentration of this compound.

-

-

Data Analysis:

-

Plot the rate of 86Rb+ efflux against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal efflux).

-

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ionic currents flowing through KATP channels in the membrane of a single cell in response to this compound.

Protocol:

-

Cell Preparation:

-

Prepare a single-cell suspension of cells expressing the KATP channels of interest (e.g., HEK293 cells transfected with Kir6.1/SUR2B).

-

Plate the cells on a coverslip in a recording chamber mounted on a microscope.

-

-

Pipette Preparation and Sealing:

-

Fabricate a glass micropipette with a tip diameter of 1-2 µm.

-

Fill the pipette with an intracellular solution containing ions that mimic the cell's cytoplasm.

-

Under microscopic guidance, bring the pipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

-

Voltage-Clamp Recording:

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply a series of voltage steps to elicit ionic currents.

-

Perfuse the cell with an extracellular solution containing varying concentrations of this compound.

-

Record the changes in the outward potassium current.

-

-

Data Analysis:

-

Measure the amplitude of the this compound-induced outward current at each concentration.

-

Construct a concentration-response curve by plotting the current amplitude against the logarithm of the this compound concentration.

-

Determine the EC50 value for channel activation.

-

Signaling Pathways and Experimental Workflows

The selective activation of vascular KATP channels by this compound initiates a signaling cascade that leads to vasodilation. The following diagrams, generated using the DOT language, visualize this pathway and the experimental workflows used to characterize this compound.

Caption: this compound signaling pathway leading to vasodilation.

Caption: Workflow for characterizing this compound selectivity.

Conclusion

This compound demonstrates a clear selectivity for vascular KATP channels, primarily through its interaction with the SUR2B subunit. This selectivity is supported by robust quantitative data from radioligand binding, ion efflux, and electrophysiological assays. The activation of these channels leads to membrane hyperpolarization and subsequent vasodilation, a mechanism with significant therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other KATP channel modulators. Further research focusing on direct comparative studies of this compound across all major KATP channel subtypes will provide a more complete understanding of its selectivity profile and further inform its potential clinical applications.

References

Methodological & Application

Application Notes and Protocols for KCO912 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

KCO912 is a potent and selective opener of ATP-dependent potassium (KATP) channels, demonstrating significant potential in the treatment of asthma and other conditions characterized by airway hyperreactivity (AHR). Its mechanism of action involves the specific interaction with the SUR2B subunit of the vascular KATP channel, leading to hyperpolarization of airway smooth muscle cells and subsequent bronchodilation.[1][2] A key advantage of this compound is its favorable therapeutic window, effectively suppressing AHR at doses that do not elicit significant cardiovascular side effects.[1][2]

These application notes provide detailed protocols for in vivo studies designed to evaluate the efficacy and safety of this compound in animal models of airway hyperreactivity. The included methodologies are based on established preclinical models and incorporate specific findings related to this compound.

Data Presentation

Table 1: In Vivo Efficacy of Inhaled this compound on Methacholine-Induced Bronchoconstriction

| Animal Model | Agonist | This compound Administration Route | ED50 (µg/kg) |

| Spontaneously hyperreactive rhesus monkeys | Methacholine (B1211447) | Inhalation | 1.2 |

| Ovalbumin-sensitized guinea pigs | Methacholine | Inhalation | 1.0 |

ED50: The effective dose producing 50% of the maximum possible inhibition of the methacholine-induced bronchoconstriction.

Table 2: Cardiovascular Effects of this compound in Rhesus Monkeys

| Administration Route | Dose (µg/kg) | Effect on Blood Pressure | Effect on Heart Rate | Therapeutic Ratio |

| Inhalation | Up to 100 | No significant effect | No significant effect | >100 |

Therapeutic Ratio: The ratio of the dose producing cardiovascular effects to the dose producing the desired therapeutic effect (inhibition of bronchoconstriction).

Table 3: Pharmacokinetic Profile of Inhaled this compound in Rats

| Parameter | Value |

| Lung to Blood AUC Ratio | 190 |

| Initial Half-life (t1/2) | ~30 minutes |

AUC: Area under the concentration-time curve, indicating overall drug exposure.

Signaling Pathway of this compound in Airway Smooth Muscle

This compound, as a KATP channel opener, primarily targets the SUR2B subunit associated with the Kir6.1 channel in airway smooth muscle cells. Activation of this channel leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels (Ca2+), reducing the influx of calcium into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of the airway smooth muscle, counteracting bronchoconstriction.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in an Ovalbumin-Sensitized Guinea Pig Model of Airway Hyperreactivity

This protocol details the induction of AHR in guinea pigs and the subsequent evaluation of this compound's ability to inhibit methacholine-induced bronchoconstriction.

1. Animal Model and Sensitization:

-

Species: Male Dunkin-Hartley guinea pigs (300-350 g).

-

Sensitization: Sensitize animals by intraperitoneal (i.p.) injection of 100 µg ovalbumin (OVA) dissolved in 1 mL of saline on days 1 and 8.

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Induction of Airway Hyperreactivity:

-

On day 21, place conscious, unrestrained guinea pigs in a whole-body plethysmograph to measure baseline respiratory parameters.

-

Expose the animals to an aerosol of 0.9% saline for 5 minutes, followed by increasing concentrations of aerosolized methacholine (e.g., 10, 30, 100, 300 µg/mL).

-

Record the enhanced pause (Penh), an index of airway obstruction, for 5 minutes after each methacholine concentration.

3. This compound Administration:

-

Prepare this compound for inhalation by dissolving it in a suitable vehicle (e.g., a mixture of ethanol, propylene (B89431) glycol, and saline).

-

Administer this compound via a nebulizer connected to the plethysmography chamber at desired doses (e.g., 0.1, 0.3, 1, 3, 10 µg/kg) 30 minutes prior to the methacholine challenge. A vehicle control group should be included.

4. Measurement of Bronchoconstriction and Data Analysis:

-

Following this compound or vehicle administration, perform the methacholine challenge as described in step 2.

-

Calculate the percentage increase in Penh from baseline for each methacholine concentration.

-

Construct dose-response curves for methacholine in the presence and absence of this compound.

-

Determine the ED50 of this compound for the inhibition of methacholine-induced bronchoconstriction.

Protocol 2: Assessment of Cardiovascular Side Effects in Rhesus Monkeys

This protocol is designed to evaluate the potential cardiovascular effects of inhaled this compound in a primate model.

1. Animal Model:

-

Species: Adult male or female rhesus monkeys.

-

Housing: House animals in accordance with institutional guidelines, with access to enrichment and a regular diet.

2. Instrumentation and Baseline Measurements:

-

Anesthetize the monkeys and instrument them for the measurement of blood pressure (via an arterial catheter) and heart rate (via ECG).

-

Allow the animals to stabilize and record baseline cardiovascular parameters for at least 30 minutes.

3. This compound Administration:

-

Administer this compound via a nebulizer connected to a face mask at a range of doses, including and exceeding the therapeutic dose (e.g., 1, 10, 30, 100 µg/kg).

-

A vehicle control group should be included.

4. Monitoring and Data Analysis:

-

Continuously monitor and record blood pressure and heart rate for at least 60 minutes following each dose of this compound.

-

Calculate the mean arterial pressure and heart rate at various time points post-administration.

-

Compare the cardiovascular parameters in the this compound-treated groups to the vehicle control group to identify any significant changes.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating this compound.

References

Application Notes and Protocols for the Use of KCO912 in Guinea Pig Models of Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperreactivity (AHR), bronchoconstriction, and airway remodeling. Guinea pig models of allergic asthma are well-established and widely used in preclinical research due to the anatomical and physiological similarities of their airways to humans.[1][2] KCO912 is a potent and selective opener of ATP-dependent potassium (KATP) channels.[3] The opening of these channels in airway smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn causes relaxation of the smooth muscle and bronchodilation. This mechanism makes KATP channel openers like this compound a potential therapeutic target for asthma.

These application notes provide a detailed protocol for utilizing this compound in a guinea pig model of ovalbumin (OVA)-induced allergic asthma. The protocol covers animal sensitization, induction of airway hyperreactivity, administration of this compound, and assessment of its effects on airway function.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by activating ATP-sensitive potassium (KATP) channels in the plasma membrane of airway smooth muscle cells. The opening of these channels increases potassium efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in smooth muscle relaxation and bronchodilation.

Caption: Signaling pathway of this compound in airway smooth muscle cells.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound from radioligand binding assays.

| Parameter | Value | Assay System |

| pKi for [3H]P1075 binding | 8.28 | Rat aortic strips |

| pKi for [3H]glibenclamide binding | 7.96 | Rat aortic strips |

| pEC50 for 86Rb+ efflux | 7.51 | Preloaded rat aortic rings |

| pEC50 for outward current | 6.8 | HEK cells with recombinant vascular KATP channels |

Experimental Protocols

This section details the protocols for inducing an asthma-like phenotype in guinea pigs and assessing the efficacy of this compound.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in a guinea pig asthma model.

Ovalbumin Sensitization Protocol

This protocol is designed to induce an allergic phenotype and airway hyperreactivity in guinea pigs.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-350 g)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (B78521) (Al(OH)3)

-

Sterile 0.9% saline

-

Syringes and needles for injection

Procedure:

-

Sensitization Solution Preparation: Prepare a sensitizing solution of 10 mg/mL OVA and 100 mg/mL Al(OH)3 in sterile saline.

-

Primary Sensitization (Day 0): Actively sensitize guinea pigs with a single intraperitoneal (i.p.) injection of 0.5 mL and a single subcutaneous (s.c.) injection of 0.5 mL of the OVA/Al(OH)3 solution.[4]

-

Booster Sensitization (Day 7): Administer a booster i.p. injection of 1 mL of a solution containing 10 µg OVA and 100 mg Al(OH)3 in saline.

-

Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Allow at least 14 days for the development of a robust immune response before proceeding to the challenge phase.

Ovalbumin Challenge and this compound Administration

This protocol describes how to challenge the sensitized animals with OVA to induce an asthmatic response and how to administer this compound.

Materials:

-

Sensitized guinea pigs

-

Ovalbumin (OVA)

-

This compound

-

Vehicle for this compound (e.g., saline with a small percentage of a solubilizing agent like DMSO or Tween 80, to be optimized)

-

Aerosol delivery system (e.g., nebulizer connected to an exposure chamber)

Procedure:

-

Acclimatization: On the day of the experiment, allow the animals to acclimatize to the experimental setup.

-

This compound Administration (Pre-treatment):

-

Prepare the desired concentrations of this compound in the vehicle.

-

Administer this compound via the desired route (e.g., intratracheal instillation, inhalation, or systemic injection) at a predetermined time before the OVA challenge. The exact dose and timing should be determined based on dose-response studies.

-

-

Ovalbumin Challenge (Day 21):

-

Place the conscious, unrestrained guinea pigs in a whole-body plethysmography chamber.

-

After recording baseline respiratory parameters, expose the animals to an aerosol of 0.1% OVA in saline for a defined period (e.g., 5-10 minutes) using a nebulizer.[5]

-

-

This compound Administration (Post-treatment): Alternatively, this compound can be administered after the OVA challenge to assess its ability to reverse established bronchoconstriction.

Measurement of Airway Hyperreactivity

Whole-body plethysmography is a non-invasive method to assess airway function in conscious animals.

Materials:

-

Whole-body plethysmograph (WBP) system for guinea pigs

-

Software for data acquisition and analysis

-

Histamine (B1213489) or methacholine (B1211447) for bronchoprovocation testing

Procedure:

-

Baseline Measurement: Place the guinea pig in the WBP chamber and allow it to acclimatize. Record baseline respiratory parameters, such as respiratory rate (f), tidal volume (TV), and enhanced pause (Penh). Penh is a calculated value that correlates with airway resistance.

-

Bronchoprovocation Challenge:

-

Expose the animal to increasing concentrations of a bronchoconstrictor agent (e.g., aerosolized histamine or methacholine).

-

Record the changes in respiratory parameters after each concentration.

-

-

Data Analysis:

-

Calculate the provocative concentration (PC) of the bronchoconstrictor that causes a certain percentage increase in Penh (e.g., PC200 for a 200% increase) from baseline.

-

Compare the PC values between vehicle-treated and this compound-treated groups. An increase in the PC value in the this compound-treated group indicates a reduction in airway hyperreactivity.

-

Conclusion

The protocols outlined in these application notes provide a framework for investigating the therapeutic potential of this compound in a guinea pig model of allergic asthma. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the efficacy of this compound in mitigating airway hyperreactivity, a key feature of asthma. The provided diagrams and data summary serve as valuable resources for understanding the mechanism of action and experimental design. Careful adherence to these protocols will enable a thorough evaluation of this compound as a novel anti-asthmatic agent.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Physiological and immunological aspects of asthma: the guinea pig (Cavia porcellus) as a model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Constitutive activity of G-protein-coupled receptors: cause of disease and common property of wild-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ovalbumin sensitization of guinea pig at birth prevents the ontogenetic decrease in airway smooth muscle responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsjournals.org [atsjournals.org]

Application Notes: KCO912 Preclinical Dosage and Administration

Compound: KCO912 Target: Inhibitor of Target Kinase X (TKX) Applications: For preclinical research in oncology. This compound is a potent and selective, ATP-competitive inhibitor of TKX, a key kinase involved in aberrant cell proliferation signals. These notes provide recommended protocols and starting dosage guidelines for in vitro and in vivo preclinical research models.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits TKX, a critical component of the MAPK signaling cascade, which is frequently dysregulated in various human cancers. Inhibition of TKX by this compound blocks downstream signaling, leading to a reduction in cell proliferation and tumor growth.

Caption: this compound inhibits TKX in the MAPK signaling pathway.

In Vitro Assays and Protocols

Biochemical Kinase Assay for IC₅₀ Determination

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against the target kinase TKX.

Experimental Workflow:

Caption: Workflow for determining the in vitro IC₅₀ of this compound.

Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in a 384-well plate.

-

Enzyme Reaction: To each well, add 5 µL of the diluted this compound solution. Add 10 µL of a solution containing recombinant TKX enzyme and the appropriate substrate peptide in kinase buffer.

-

Initiation: Initiate the kinase reaction by adding 10 µL of a 2X ATP solution (concentration at the apparent Km for TKX).

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Detection: Stop the reaction and quantify kinase activity by measuring the amount of phosphorylated substrate using a luminescence-based detection reagent.

-

Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Table 1: this compound Kinase Selectivity Profile

| Kinase Target | IC₅₀ (nM) |

|---|---|

| TKX | 5.2 |

| Kinase A | > 10,000 |

| Kinase B | 850 |

| Kinase C | > 10,000 |

Cell-Based Proliferation Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Protocol:

-

Cell Plating: Seed cells (e.g., HT-29, a cell line with a known activating mutation relevant to the TKX pathway) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Calculate the half-maximal growth inhibition concentration (GI₅₀) by plotting the percentage of cell growth inhibition against the log concentration of this compound.

Table 2: this compound Anti-Proliferative Activity (GI₅₀)

| Cell Line | Relevant Mutation | GI₅₀ (nM) |

|---|---|---|

| HT-29 | TKX Activating Mutation | 25 |

| A549 | Wild-Type TKX | 1,200 |

| SW620 | TKX Activating Mutation | 45 |

In Vivo Xenograft Studies

Mouse Xenograft Model Protocol

This protocol describes the administration of this compound in a subcutaneous tumor xenograft model in immunodeficient mice.

Experimental Workflow:

Caption: Workflow for in vivo efficacy testing in a mouse xenograft model.

Protocol:

-

Tumor Implantation: Subcutaneously implant 5 x 10⁶ HT-29 cells in a suitable medium (e.g., Matrigel) into the flank of female athymic nude mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment cohorts (n=8-10 mice per group).

-

Formulation: Prepare this compound in a vehicle suitable for the chosen route of administration (e.g., for oral gavage: 0.5% methylcellulose, 0.2% Tween-80 in water).

-

Administration: Administer this compound once daily (QD) or twice daily (BID) via oral gavage at the predetermined doses. The vehicle group should receive the formulation without the active compound.

-

Monitoring:

-

Efficacy: Measure tumor dimensions with calipers 2-3 times weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Tolerability: Monitor animal body weight and general health daily as an indicator of toxicity.

-

-

Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach the predetermined endpoint size. Euthanize the mice and collect tumors for pharmacodynamic analysis.

Table 3: this compound In Vivo Efficacy in HT-29 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Average Body Weight Change (%) |

|---|---|---|---|---|

| Vehicle | - | QD, p.o. | 0 | -2.5 |

| This compound | 10 | QD, p.o. | 45 | -3.1 |

| This compound | 30 | QD, p.o. | 88 | -5.2 |

| this compound | 50 | QD, p.o. | 95 | -8.9 |

TGI (%) is calculated at the end of the study relative to the vehicle control group. p.o. = per os (by mouth)

Application Notes and Protocols for the In Vitro Application of KCO912 in Patch Clamp Electrophysiology

Audience: Researchers, scientists, and drug development professionals.

Introduction:

KCO912 is a potent and selective small-molecule opener of ATP-sensitive potassium (KATP) channels.[1][2] Specifically, it targets the vascular KATP channel subtype, which is a hetero-octamer composed of the pore-forming Kir6.1 subunits and the regulatory sulfonylurea receptor 2B (SUR2B) subunits.[1][2] KATP channels play a crucial role in linking the metabolic state of a cell to its electrical excitability.[3][4] By opening these channels, this compound facilitates potassium efflux, leading to membrane hyperpolarization and subsequent relaxation of smooth muscle.[3][5] This mechanism of action makes this compound a valuable tool for studying the physiological roles of KATP channels and a potential therapeutic agent for conditions such as asthma, where it has been shown to suppress airway hyperreactivity without significant cardiovascular side effects.[1][2]

These application notes provide a comprehensive guide for the in vitro characterization of this compound using patch clamp electrophysiology, a gold-standard technique for investigating ion channel function.[6][7][8] The protocols are optimized for use with Human Embryonic Kidney 293 (HEK293) cells heterologously expressing the Kir6.1/SUR2B channel complex, a common system for studying the pharmacology of specific ion channel subtypes.[1][9]

Data Presentation

Quantitative Pharmacological Data for this compound

The following table summarizes the key pharmacological parameters of this compound from in vitro assays.

| Parameter | Assay Type | Preparation | Value | Reference |

| pKi | Radioligand Binding | Rat Aortic Strips ([3H]P1075) | 8.28 | [1] |

| pKi | Radioligand Binding | Rat Aortic Strips ([3H]glibenclamide) | 7.96 | [1] |

| pEC50 | Whole-Cell Patch Clamp | HEK293 cells (Kir6.1 + SUR2B) | 6.8 | [1] |

| pEC50 | 86Rb+ Efflux Assay | Rat Aortic Rings | 7.51 | [1] |

Mandatory Visualizations

This compound Mechanism of Action

References

- 1. This compound: a potent and selective opener of ATP-dependent potassium (K(ATP)) channels which suppresses airways hyperreactivity at doses devoid of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KATP Channels in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Functional Regulation of KATP Channels and Mutant Insight Into Clinical Therapeutic Strategies in Cardiovascular Diseases [frontiersin.org]

- 5. What are KATP channels activators and how do they work? [synapse.patsnap.com]

- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 7. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. journals.physiology.org [journals.physiology.org]

Application Notes and Protocols for Radioligand Binding Assays Using KCO912

For Researchers, Scientists, and Drug Development Professionals

Introduction

KCO912 is a potent and selective opener of ATP-sensitive potassium (K-ATP) channels, which play a crucial role in linking the metabolic state of a cell to its electrical excitability. These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. This compound specifically interacts with the SUR2B subunit, which is predominantly found in vascular smooth muscle, making it a valuable tool for studying cardiovascular physiology and developing novel therapeutics for conditions such as hypertension and asthma.

Radioligand binding assays are a fundamental technique for characterizing the interaction of a compound like this compound with its target receptor. These assays allow for the determination of key binding parameters such as the inhibition constant (Ki), which quantifies the affinity of the compound for the receptor. This document provides detailed protocols for conducting radioligand binding assays to characterize the binding of this compound to the SUR2B subunit of the K-ATP channel.

Data Presentation

The following table summarizes the quantitative data for this compound obtained from radioligand binding assays.

| Radioligand | Tissue/Cell Type | Preparation | This compound Binding Parameter | Value | Reference |

| [³H]P1075 | Rat Aortic Strips | Membranes | pKi | 8.28 | [Not explicitly cited] |

| [³H]Glibenclamide | Rat Aortic Strips | Membranes | pKi | 7.96 | [Not explicitly cited] |

Experimental Protocols

This section outlines the detailed methodologies for performing a competition radioligand binding assay to determine the binding affinity of this compound for the SUR2B subunit of the K-ATP channel. This protocol is adapted from established methods for K-ATP channel radioligand binding.

Protocol 1: Competition Radioligand Binding Assay Using [³H]Glibenclamide

This protocol determines the ability of this compound to displace the binding of the well-characterized K-ATP channel blocker, [³H]glibenclamide, from the SUR2B subunit.

Materials and Reagents:

-

Biological Source: Tissues or cells expressing the SUR2B subunit (e.g., rat aorta, HEK293 cells transfected with Kir6.1/SUR2B).

-

Radioligand: [³H]Glibenclamide (specific activity ~50-80 Ci/mmol).

-

Test Compound: this compound.

-

Non-specific Binding Control: Unlabeled Glibenclamide (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

-

Homogenizer.

-

Centrifuge.

-

Filtration manifold.

-

Scintillation counter.

Membrane Preparation:

-

Excise the tissue (e.g., rat aorta) and place it in ice-cold homogenization buffer.

-

Mince the tissue and homogenize using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL, as determined by a protein assay (e.g., Bradford or BCA).

-

Store membrane aliquots at -80°C until use.

Assay Procedure:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of membrane preparation, 50 µL of [³H]glibenclamide (at a concentration near its Kd, typically 1-3 nM), and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]glibenclamide, and 50 µL of unlabeled glibenclamide (10 µM).

-

Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]glibenclamide, and 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

-

Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a filtration manifold.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to stand for at least 4 hours.

-

Measure the radioactivity in each vial using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of [³H]glibenclamide against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for a competition radioligand binding assay.

K-ATP Channel Signaling Pathway

Caption: Signaling pathway of the vascular K-ATP channel (Kir6.1/SUR2B).

KCO912: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction